3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
Description
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C₁₆H₁₅FO₄ and a molecular weight of 290.29 g/mol . Its structure features a benzoic acid core substituted with an ethoxy group at the 3-position and a 3-fluorobenzyloxy group at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing drugs targeting metabolic or inflammatory pathways .
Properties
IUPAC Name |
3-ethoxy-4-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQWAAJKACCJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl alcohol and 3-ethoxybenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors, which modulate their activity and influence various biochemical pathways .
Chemistry
This compound serves as a building block in organic synthesis. It is utilized for creating more complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution .
Biology
In biological research, this compound is employed to study enzyme interactions and protein-ligand binding . Its structural features may enhance its binding affinity to biological targets, making it valuable for investigating biochemical pathways .
Medicine
The compound has been investigated for its potential therapeutic properties , including:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against bacterial strains due to enhanced membrane permeability from the fluorine atom.
- Antidiabetic Effects : Research suggests that related compounds may improve glycemic control by enhancing insulin sensitivity .
Antimicrobial Activity
A study demonstrated that derivatives of benzoic acid with fluorinated groups exhibited significant inhibition against Gram-positive bacteria, indicating potential as an antibiotic agent. The presence of the fluorine atom was linked to increased potency .
Anti-inflammatory Mechanism
In vitro assays revealed that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines, suggesting a promising anti-inflammatory profile .
Antidiabetic Effects
In vivo studies using diabetic rat models indicated that administration of related compounds improved glycemic control by enhancing insulin sensitivity. Mechanisms involved include increased expression of glucose transporter proteins in peripheral tissues .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic Acid
4-Ethoxy-3-fluorobenzoic Acid
- Molecular Formula : C₉H₉FO₃ .
- Key Difference : Lacks the benzyloxy group; fluorine and ethoxy are directly on the benzoic acid ring at positions 3 and 3.
- Impact : Simplified structure reduces lipophilicity (logP ~1.5 vs. ~3.2 for the target compound), likely decreasing membrane permeability but improving aqueous solubility .
Functional Group Modifications
3-Fluoro-4-(hexadecyloxy)benzoic Acid
- Molecular Formula : C₂₃H₃₅FO₃ .
- Key Difference : Replaces the benzyloxy group with a hexadecyloxy (C₁₆H₃₃O) chain.
- Impact : The long aliphatic chain confers surfactant properties, making it suitable for use in coatings or emulsifiers. However, the increased hydrophobicity limits pharmaceutical applicability .
3-Fluoro-4-(2-methoxyethoxy)benzoic Acid
- Molecular Formula : C₁₀H₁₁FO₄ .
- Key Difference : Substitutes benzyloxy with a shorter, more polar 2-methoxyethoxy group.
- Impact: Enhanced solubility in polar solvents (e.g., water or ethanol) due to the ether-oxygen hydrogen-bonding capacity .
Pharmacologically Active Analogues
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic Acid Derivatives
- Example : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)-2-[(1S)-1-phenylethoxy]benzoic acid .
- Key Difference : Incorporates a triazolo-pyridine ring system.
- Impact : The heterocyclic moiety enhances binding to kinase or protease targets, as evidenced by its use in patent applications for anticancer agents .
3-Bromo-4-(piperazinylmethyl)benzoic Acid Derivatives
- Example : 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid .
- Key Difference : Bromine replaces fluorine; piperazinyl group introduces basicity.
- Impact : Bromine’s larger atomic radius may improve halogen bonding in enzyme active sites, while the piperazine moiety increases solubility at physiological pH .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid | C₁₆H₁₅FO₄ | 290.29 | ~3.2 | 3-Ethoxy, 4-(3-fluorobenzyloxy) |
| 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid | C₁₆H₁₅FO₄ | 290.29 | ~3.1 | 3-Ethoxy, 4-(2-fluorobenzyloxy) |
| 4-Ethoxy-3-fluorobenzoic acid | C₉H₉FO₃ | 184.17 | ~1.5 | 4-Ethoxy, 3-Fluoro |
| 3-Fluoro-4-(hexadecyloxy)benzoic acid | C₂₃H₃₅FO₃ | 390.52 | ~6.8 | 4-Hexadecyloxy, 3-Fluoro |
Biological Activity
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid, also known as EFBOB, is a compound that has garnered attention for its diverse biological activities. With a molecular formula of C₁₆H₁₅FO₄ and a molecular weight of 290.29 g/mol, this aromatic carboxylic acid derivative features an ethoxy group and a 3-fluorobenzyl ether moiety. This section explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula: C₁₆H₁₅FO₄
- Molecular Weight: 290.29 g/mol
- Solubility: Insoluble in water; soluble in organic solvents such as ethanol and acetone.
Biological Activities
Recent studies have highlighted several promising biological activities associated with EFBOB:
- Anticancer Activity : EFBOB has shown potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antifungal Activity : The compound has demonstrated antifungal properties, particularly against pathogenic fungi. This activity is significant in the context of increasing resistance to conventional antifungal therapies.
- Antimicrobial Activity : EFBOB has been evaluated for its antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it may inhibit bacterial growth effectively.
The specific mechanisms underlying the biological activities of EFBOB are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells:
- Apoptotic Pathways : EFBOB may activate apoptotic pathways through the modulation of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for survival in cancerous and microbial cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of EFBOB, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid | C₁₆H₁₅FO₄ | 290.29 |
| 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid | C₁₇H₁₈O₄ | 286.32 |
| 4-[(3-Fluorobenzyl)oxy]benzoic acid | C₁₄H₁₁FO₃ | 246.23 |
The fluorinated structure of EFBOB enhances its lipophilicity, potentially influencing its interaction with biological targets more effectively than its non-fluorinated counterparts.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, EFBOB exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity compared to control groups .
- Antifungal Testing : EFBOB was tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentration (MIC) values as low as 8 µg/mL . These results suggest that EFBOB could be a candidate for further development in antifungal therapies.
- Antimicrobial Activity : In vitro studies revealed that EFBOB inhibited the growth of Staphylococcus aureus with an MIC value of 4 µg/mL . This positions it as a potential alternative to existing antibiotics.
Q & A
Q. What are the recommended synthetic routes for 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid, and how do substituent positions influence reactivity?
Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or etherification reactions. For example:
- Etherification: The 3-fluorobenzyl group can be introduced via alkylation of a phenolic oxygen using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Carboxylic Acid Activation: The benzoic acid moiety may require protection (e.g., methyl ester) during synthesis, followed by deprotection using LiOH or HCl .
Key Considerations:
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
Q. What solvent systems are optimal for this compound’s solubility in biological assays?
Answer:
- Polar aprotic solvents: DMSO or DMF (for stock solutions).
- Aqueous buffers: Use phosphate-buffered saline (PBS) with ≤1% DMSO for cell-based assays.
- Note: The 3-fluorobenzyl group increases hydrophobicity; sonication or mild heating (40°C) may be required for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Answer:
- X-ray crystallography: Definitive proof of structure for crystalline derivatives.
- DFT calculations: Compare experimental and computed NMR shifts to identify conformational isomers.
- Dynamic NMR: Detect rotational barriers in the ethoxy or benzyloxy groups that may cause splitting .
Case Study: A 2024 study on 4-ethoxybenzoic acid derivatives revealed that ethoxy group rotation led to anomalous ¹H NMR splitting, resolved via variable-temperature NMR .
Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition assays?
Answer:
- Analog Synthesis: Modify the 3-fluorobenzyl or ethoxy groups (e.g., replace fluorine with chlorine or methoxy).
- Biological Testing: Use in vitro assays (e.g., fluorescence polarization for kinase inhibition) and compare IC₅₀ values.
- Computational Docking: Map interactions with target enzymes (e.g., COX-2 or HDACs) using AutoDock Vina .
Example: A 2021 study on fluorinated benzoic acid derivatives demonstrated that 3-fluoro substitution enhanced binding to hydrophobic enzyme pockets .
Q. How should researchers handle discrepancies in biological activity data across studies?
Answer:
- Meta-analysis: Control for variables like cell line (e.g., HEK293 vs. HeLa), assay pH, and compound stability.
- Stability Testing: Use LC-MS to verify compound integrity under assay conditions (e.g., degradation in PBS over 24 hours).
- Collaborative Validation: Reproduce results in independent labs using standardized protocols .
Q. What safety protocols are critical for handling this compound in the lab?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates.
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
